molecular formula C23H30N2O5 B11381636 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11381636
M. Wt: 414.5 g/mol
InChI Key: KQLPXAYMEXBHPU-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid using thionyl chloride.

    Amidation Reaction: The intermediate 3,4,5-trimethoxybenzoyl chloride is then reacted with 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trihydroxybenzamide, while reduction of the carbonyl group can produce 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]amine.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzamide
  • 3,4,5-trimethoxy-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
  • 3,4,5-trimethoxy-N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Uniqueness

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of multiple methoxy groups and a pyrrolidine ring, which confer distinct chemical properties and potential biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C23H30N2O5/c1-27-18-9-7-16(8-10-18)19(25-11-5-6-12-25)15-24-23(26)17-13-20(28-2)22(30-4)21(14-17)29-3/h7-10,13-14,19H,5-6,11-12,15H2,1-4H3,(H,24,26)

InChI Key

KQLPXAYMEXBHPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3

Origin of Product

United States

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